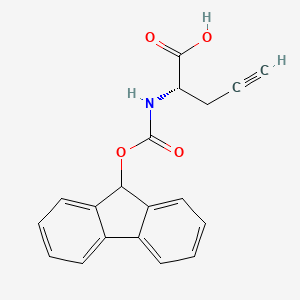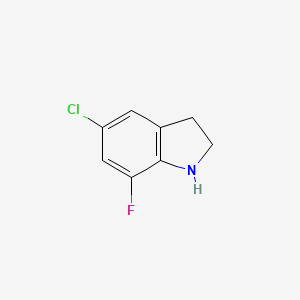
5-Chloro-7-fluoroindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-fluoroindoline is a synthetic organic compound characterized by the presence of both chlorine and fluorine atoms attached to an indoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoroindoline typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its efficiency, shorter reaction times, and high yields. The reaction is catalyzed by copper dipyridine dichloride (CuPy2Cl2) and conducted under microwave irradiation for 9-15 minutes, resulting in yields ranging from 64% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of microwave-assisted synthesis due to its scalability and eco-friendly nature. This method minimizes chemical waste and reduces production time, making it suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions
5-Chloro-7-fluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indoline derivatives .
科学的研究の応用
5-Chloro-7-fluoroindoline has several scientific research applications:
作用機序
The mechanism of action of 5-Chloro-7-fluoroindoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity, allowing it to interact with various biological molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
5-Fluoroindoline: Similar in structure but lacks the chlorine atom, making it less reactive in certain chemical reactions.
6-Chloroindole: Contains a chlorine atom but lacks fluorine, resulting in different reactivity and applications.
4-Fluoroindole: Similar to 5-Chloro-7-fluoroindoline but with the fluorine atom in a different position, affecting its chemical properties.
Uniqueness
This compound’s uniqueness lies in the combined presence of both chlorine and fluorine atoms on the indoline ring.
特性
分子式 |
C8H7ClFN |
|---|---|
分子量 |
171.60 g/mol |
IUPAC名 |
5-chloro-7-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 |
InChIキー |
YWRQERGUSOWBKC-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=C(C=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



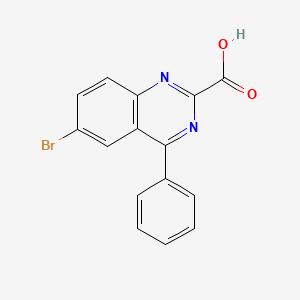
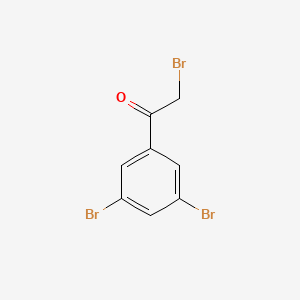
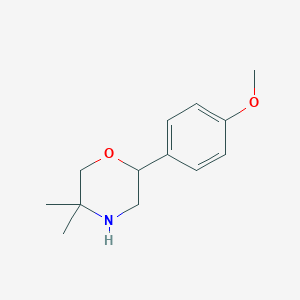
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
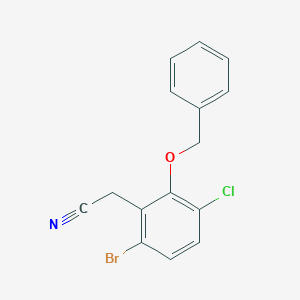

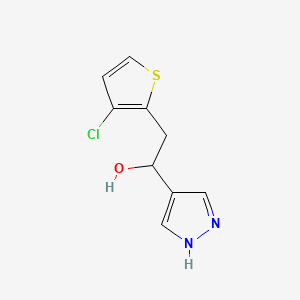
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)

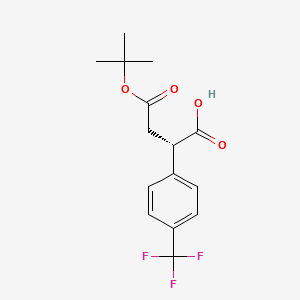
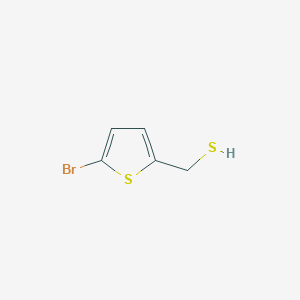
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
